Product packaging for 2-Benzoimidazol-1-yl-1-methoxy-ethanol(Cat. No.:CAS No. 960050-01-5)

2-Benzoimidazol-1-yl-1-methoxy-ethanol

Cat. No.: B2561511
CAS No.: 960050-01-5
M. Wt: 192.218
InChI Key: XUEDIWZFQDZYSG-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Modern Medicinal Chemistry

The benzimidazole scaffold, which consists of a fusion between benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry due to its versatile biological activities. researchgate.net This structural motif is a key component in a wide range of pharmacologically active agents, demonstrating properties that span from antimicrobial to anticancer effects. nih.gov The ability of the benzimidazole ring to interact with various biological targets has made it a focal point for the design and synthesis of new therapeutic candidates. researchgate.net

Benzimidazole derivatives have shown a remarkable breadth of pharmacological activities, including antiprotozoal, antioxidant, and anti-inflammatory effects. nih.govresearchgate.net For instance, certain 2-substituted benzimidazoles have demonstrated significant activity against protozoa like Trichomonas vaginalis and Giardia intestinalis. researchgate.net The versatility of the benzimidazole core allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. The synthesis of new derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes, a method that provides a flexible route to a wide array of substituted benzimidazoles. researchgate.netresearchgate.net

The wide-ranging bioactivity of this class of compounds underscores the importance of the benzimidazole scaffold in the development of new drugs.

Table 1: Selected Biological Activities of Various Benzimidazole Derivatives

Derivative Class Biological Activity Reference
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles Antiprotozoal researchgate.net
1H-benzimidazol-2-yl hydrazones Antiparasitic, Antioxidant nih.govrsc.org
2-methyl-1H-benzimidazole Cytotoxic, Antioxidant researchgate.net
N-substituted benzylidene derivatives Antimicrobial nih.gov

Contextualizing 2-Benzoimidazol-1-yl-1-methoxy-ethanol within Emerging Heterocyclic Chemistry

Heterocyclic chemistry is a dynamic field that continually seeks to create novel molecular architectures with unique properties. The compound this compound fits within this landscape as a functionalized benzimidazole derivative. Its structure features the core benzimidazole ring system, substituted at the 2-position with a methoxy-ethanol group. This specific combination of a heterocyclic base (benzimidazole) and a flexible, oxygenated side chain (1-methoxy-ethanol) is characteristic of modern synthetic efforts to explore new chemical space.

The synthesis of such substituted benzimidazoles can be achieved through various established and novel routes. arastirmax.commdpi.com The introduction of hydroxyl and methoxy (B1213986) functional groups is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as solubility and polarity, which can in turn influence its biological activity. For example, studies on other benzimidazole derivatives have shown that the presence of methoxy groups can contribute to antioxidant or antifungal properties. nih.govnih.gov The specific arrangement of a hydroxyl and a methoxy group on the ethanol (B145695) side chain of this compound suggests a molecule designed to explore specific interactions with biological targets, potentially leveraging hydrogen bonding and polar interactions.

Current Research Landscape and Identified Knowledge Gaps for the Target Compound

A thorough review of the current scientific literature reveals a significant knowledge gap concerning the specific compound this compound. There are no dedicated research articles, synthesis reports, or biological activity studies focusing explicitly on this molecule. The search for its synthesis, characterization, and potential applications did not yield specific results, indicating that it is either a novel compound or one that has not been extensively studied and reported in publicly accessible scientific databases.

This lack of specific data for this compound stands in contrast to the vast body of research on the broader family of benzimidazole derivatives. While general synthetic methods for creating 1,2-disubstituted benzimidazoles are well-documented, the specific reaction conditions and characterization data for this target compound are not available. rsc.org The absence of research presents a clear opportunity for future investigation.

Key Identified Knowledge Gaps:

Synthesis and Characterization: There is no published, optimized synthesis protocol for this compound. Spectroscopic data (such as NMR, IR, and mass spectrometry) that would confirm its structure are also not available in the literature.

Biological Activity: The potential pharmacological profile of the compound remains unexplored. Given the diverse activities of the benzimidazole class, screening this compound for various biological effects (e.g., antimicrobial, anticancer, anti-inflammatory) is a logical next step.

Future research efforts could focus on the synthesis of this compound, followed by its thorough chemical characterization and a broad screening for biological activity. Such studies would contribute valuable data to the field of heterocyclic chemistry and could potentially uncover a new lead compound for therapeutic development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2 B2561511 2-Benzoimidazol-1-yl-1-methoxy-ethanol CAS No. 960050-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-methoxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)6-12-7-11-8-4-2-3-5-9(8)12/h2-5,7,10,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEDIWZFQDZYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1C=NC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzoimidazol 1 Yl 1 Methoxy Ethanol and Its Structural Analogues

Retrosynthetic Approaches to the 2-Benzoimidazol-1-yl-1-methoxy-ethanol Skeleton

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available, or easily synthesizable precursors. For this compound, two primary disconnection strategies are apparent.

The first and most direct approach involves the disconnection of the N1-Cα bond of the side chain. This bond is typically formed via a nucleophilic substitution or addition reaction. This retrosynthetic step simplifies the target molecule into a benzimidazole (B57391) nucleophile and a suitable electrophilic synthon for the methoxyethanol side chain, such as 2-methoxyoxirane or a related 2-halo-1-methoxyethanol derivative.

A more fundamental disconnection strategy targets the bonds within the imidazole (B134444) ring itself, reflecting the classical methods of benzimidazole synthesis. researchgate.net This approach involves breaking the C2-N1 and C2-N3 bonds, leading to an appropriately substituted o-phenylenediamine (B120857) and a two-carbon synthon. This strategy is particularly useful when modifications at the C2 position of the benzimidazole ring are desired.

Foundational Synthetic Routes to the Benzimidazole Core

The construction of the central benzimidazole ring system is a well-established field with numerous reliable methodologies.

The most prevalent method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde. researchgate.net This general approach, known as the Phillips-Ladenburg reaction when using carboxylic acids, is highly versatile. researchgate.netresearchgate.net

The direct condensation with aldehydes is a straightforward and atom-economical approach. iosrjournals.org This reaction typically requires an oxidative step to achieve the final aromatic benzimidazole ring. A wide array of catalysts and oxidants have been developed to facilitate this transformation under mild conditions and with high yields. These include metal catalysts, acid catalysts, and photocatalytic systems. nih.govacs.org The choice of catalyst can influence reaction times, yields, and substrate scope.

Table 1: Catalytic Systems for the Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamines and Aldehydes
Catalyst SystemKey FeaturesTypical ConditionsReference
H₂O₂ / HClSimple, efficient, and uses a common oxidant.Acetonitrile, Room Temperature organic-chemistry.org
p-Toluenesulfonic acid (p-TSA)Acid-catalyzed, often under solvent-free conditions.Grinding, Solvent-free nih.gov
Nano-Ni(II)/Y zeoliteHeterogeneous catalyst, good to excellent yields.Solvent-free nih.gov
Copper Metallovesicles (CuMVs)Green and sustainable approach in aqueous media.Aqueous media nih.gov
Rose BengalPhotocatalytic method using visible light, metal-free.Visible light acs.org
Zinc triflateEfficient, economically attractive, and simple workup.Ethanol (B145695), Reflux chemmethod.com

Condensation with other one-carbon sources like orthoesters and N-substituted formamides also provides efficient routes to the benzimidazole core. nih.govresearchgate.net

Beyond the classical condensation reactions, several alternative strategies have been developed to construct the benzimidazole ring, often under metal-free or milder conditions.

One such method is an intramolecular C-H amidation, which utilizes molecular iodine under basic conditions to cyclize imine intermediates formed from o-phenylenediamines and aldehydes. organic-chemistry.org Another approach involves a zinc-catalyzed cyclization of o-phenylenediamines with N-substituted formamides, which serve as the C1 source. researchgate.net More recently, methods utilizing N-arylamidoximes have been described, which proceed via a one-pot acylation-cyclization process, avoiding the need for harsh nitrating acids often used in precursor synthesis. acs.org Intramolecular nucleophilic aromatic substitution (SNAr) presents another pathway, where pendant nucleophiles displace an ortho-leaving group, such as a halogen or a nitro group, to form the imidazole ring. mdpi.comnih.gov

Table 2: Comparison of Alternative Benzimidazole Synthesis Strategies
StrategyKey Reagents/ConditionsAdvantagesReference
Intramolecular C-H AmidationMolecular Iodine, BaseTransition-metal-free. organic-chemistry.org
Zinc-Catalyzed CyclizationZinc catalyst, N-substituted formamidesUtilizes formamides as a C1 source. researchgate.net
N-Arylamidoxime CyclizationAcylation reagent, BaseAvoids harsh nitration/reduction steps for precursors. acs.org
Intramolecular SNArBase (for cyclization of o-haloarylamidines)Forms ring via displacement of an ortho-leaving group. mdpi.comnih.gov

Strategies for Introducing the Methoxyethanol Side Chain

Once the benzimidazole core is synthesized, the 1-methoxy-ethanol side chain can be introduced, most commonly through N-alkylation at the N1 position of the imidazole ring.

N-alkylation of benzimidazoles is a fundamental transformation that typically involves the deprotonation of the N-H proton with a base to form a benzimidazolate anion, which then acts as a nucleophile. researchgate.net Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). researchgate.net The resulting anion readily reacts with electrophilic alkylating agents, such as alkyl halides. researchgate.netgoogle.com Phase-transfer catalysts are often employed to facilitate the reaction between the aqueous and organic phases, leading to improved yields and milder reaction conditions. researchgate.net

For the synthesis of this compound, a key strategy involves the ring-opening of an epoxide. The nucleophilic attack of the benzimidazole anion on 2-methoxyoxirane would directly install the desired 1-methoxy-2-hydroxyethyl side chain at the N1 position. This approach is advantageous as it introduces the required functionality in a single, often highly regioselective, step.

Alternatively, nucleophilic substitution reactions can be employed. While substitution at the C2 position of a pre-functionalized benzimidazole is common for introducing substituents at that position, N1-functionalization is predominantly achieved through direct alkylation of the N-H bond. longdom.orgijdrt.com

Table 3: General Conditions for N-Alkylation of Benzimidazoles
BaseAlkylating AgentCatalyst/Solvent SystemKey CharacteristicsReference
Sodium Hydride (NaH)Alkyl HalidesAnhydrous solvents (e.g., DMF, THF)Strong base, requires anhydrous conditions. researchgate.net
K₂CO₃ / Cs₂CO₃Alkyl HalidesPolar aprotic solvents (e.g., DMF, Acetonitrile)Milder base, widely used. researchgate.net
NaOH / KOHAlkyl HalidesPhase-Transfer Catalyst (e.g., TBAB), Aqueous/OrganicEconomical, suitable for industrial scale-up. researchgate.netgoogle.com
Base (e.g., NaH)Epoxides (e.g., 2-methoxyoxirane)Anhydrous solvents (e.g., DMF)Direct introduction of a hydroxyalkyl side chain.General Method

The Cα carbon of the 1-methoxy-ethanol side chain in the target molecule is a stereocenter. Consequently, the synthesis of enantiomerically pure or enriched analogues requires stereoselective methods. epa.gov

A powerful strategy for achieving stereoselectivity is the use of chiral starting materials. The alkylation of benzimidazole with an enantiopure epoxide, such as (R)- or (S)-2-methoxyoxirane, is a prime example. The nucleophilic ring-opening of the epoxide by the benzimidazole anion typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the attacked carbon center. This allows for the predictable and controlled synthesis of a single enantiomer of the final product.

The development of asymmetric catalysis for the functionalization of benzimidazoles is an active area of research. nih.gov While many reports focus on C2-functionalization, the principles can be extended to N1-alkylation. nih.gov The use of chiral phase-transfer catalysts, for instance, could potentially induce enantioselectivity in alkylation reactions with achiral electrophiles. Furthermore, the synthesis of chiral benzimidazole-based ligands and catalysts is well-documented, highlighting the importance of chirality in this class of compounds. patsnap.comresearchgate.net

Derivatization and Functionalization of the this compound Scaffold

The synthesis of analogues of this compound allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic modification of this scaffold can be approached by targeting three key regions: the N1 position of the benzimidazole ring, the methoxyethanol side chain, and the C4-C7 positions of the fused benzene (B151609) ring.

Modifications at the N1 Position of the Benzimidazole Ring

The nitrogen atom at the N1 position of the benzimidazole ring is a common site for derivatization, often leading to significant changes in the biological activity of the resulting compounds. Standard N-alkylation and N-arylation reactions are frequently employed to introduce a variety of substituents at this position.

N-Alkylation and N-Arylation Reactions:

N-alkylation of the benzimidazole core is typically achieved by reacting the parent benzimidazole with an appropriate alkyl halide in the presence of a base. Common bases used for this transformation include potassium carbonate, sodium hydride, and cesium carbonate, in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone. For instance, the reaction of a 2-substituted benzimidazole with various functionalized halides in a basic medium can lead to a diverse library of N-substituted derivatives.

Copper-catalyzed N-arylation, a variation of the Ullmann condensation, and palladium-catalyzed Buchwald-Hartwig amination are powerful methods for the introduction of aryl and heteroaryl groups at the N1 position. These reactions typically involve the coupling of the benzimidazole with an aryl halide in the presence of a suitable catalyst, ligand, and base. For example, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an efficient ligand for the copper-catalyzed N-arylation of imidazoles and benzimidazoles with both aryl iodides and bromides under mild conditions.

The Mitsunobu reaction provides an alternative route for N-alkylation, particularly for the introduction of sterically hindered or functionalized alkyl groups. This reaction involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the benzimidazole nitrogen.

Reaction Type Reagents and Conditions Introduced Substituent Potential Advantages
N-AlkylationAlkyl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone)Alkyl, Substituted AlkylWide availability of alkyl halides, straightforward procedure.
N-Arylation (Ullmann)Aryl halide, Copper catalyst, Ligand, BaseAryl, HeteroarylEffective for a range of aryl halides.
N-Arylation (Buchwald-Hartwig)Aryl halide, Palladium catalyst, Ligand, BaseAryl, HeteroarylHigh functional group tolerance, milder reaction conditions.
Mitsunobu ReactionAlcohol, PPh3, DEAD/DIADAlkyl (from alcohol)Inversion of stereochemistry at the alcohol carbon, suitable for sensitive substrates.

Substitutions on the Methoxyethanol Moiety

The methoxyethanol side chain offers several opportunities for modification to modulate the physicochemical properties of the parent compound, such as solubility, lipophilicity, and metabolic stability. Key strategies include etherification, esterification, and substitution of the methoxy (B1213986) group.

Etherification and Esterification:

The hydroxyl group of the ethanol moiety is a prime target for etherification and esterification reactions. Etherification can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Alternatively, acid-catalyzed dehydration can lead to the formation of ethers, though this method is less common for this specific scaffold.

Esterification is readily accomplished by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of a catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). These reactions introduce a variety of ester functionalities, which can act as prodrugs that are hydrolyzed in vivo to release the active parent compound.

Modification of the Methoxy Group:

While direct substitution of the methoxy group is challenging, it can be conceptually approached by starting from a different precursor. For example, instead of using a methoxy-substituted epoxide in the initial synthesis, one could employ epoxides with other alkoxy or aryloxy groups. This would lead to analogues with a variety of ether functionalities at the corresponding position.

Modification Type Reaction Reagents and Conditions Resulting Functional Group
EtherificationWilliamson Ether SynthesisBase (e.g., NaH), Alkyl halideEther (-OR)
EsterificationFischer EsterificationCarboxylic acid, Acid catalystEster (-O-C(O)R)
EsterificationAcylationAcid chloride/anhydride, BaseEster (-O-C(O)R)
Methoxy Group Analogue SynthesisRing-opening of substituted epoxidesBenzimidazole, Substituted epoxideVaried Ether (-OR')

Functionalization of the Benzene Ring (C4-C7 Positions)

Modification of the benzene portion of the benzimidazole ring system is a crucial strategy for influencing the electronic properties and steric profile of the molecule, which can in turn affect its biological activity and selectivity. Electrophilic aromatic substitution reactions are the primary methods for introducing substituents onto the benzene ring.

Nitration and Halogenation:

Nitration of the benzimidazole ring is a common electrophilic substitution reaction. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The position of nitration (C4, C5, C6, or C7) is influenced by the existing substituents on the benzimidazole ring and the reaction conditions. The introduced nitro group can then serve as a versatile handle for further transformations, such as reduction to an amino group.

Halogenation, particularly bromination and chlorination, can be achieved using various reagents. N-halosuccinimides (NBS or NCS) in a suitable solvent are often used for regioselective halogenation. The positions of halogenation are also directed by the electronic nature of the benzimidazole ring system. In benzimidazoles, the 5 and 6 positions are generally the most reactive towards electrophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions:

The halogenated benzimidazole derivatives are valuable intermediates for a variety of palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents.

Suzuki Coupling: This reaction involves the coupling of a halo-benzimidazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming carbon-carbon bonds and introducing aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling a halo-benzimidazole with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This allows for the introduction of primary or secondary amino groups.

These cross-coupling reactions significantly expand the diversity of accessible analogues, providing a powerful tool for SAR studies.

Functionalization Reaction Reagents and Conditions Introduced Substituent Further Transformations
NitrationElectrophilic NitrationHNO3, H2SO4Nitro (-NO2)Reduction to amino group, nucleophilic aromatic substitution.
HalogenationElectrophilic HalogenationNBS/NCS, SolventHalogen (-Br, -Cl)Precursor for cross-coupling reactions.
C-C Bond FormationSuzuki CouplingOrganoboron reagent, Pd catalyst, BaseAryl, Heteroaryl, AlkylFurther functionalization of the introduced group.
C-N Bond FormationBuchwald-Hartwig AminationAmine, Pd catalyst, Ligand, BaseAmino (-NRR')Acylation, alkylation of the amino group.

Lack of Scientific Data Precludes a Detailed Analysis of this compound's Biological Activity

A thorough review of available scientific literature reveals a significant gap in the understanding of the specific chemical compound this compound and its derivatives. Despite the well-documented and diverse biological activities of the broader benzimidazole class of compounds, no specific research dedicated to the antimicrobial or anticancer properties of this particular molecule could be identified.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological effects, including antimicrobial and anticancer activities. This has led to the development of several clinically important drugs. However, the biological impact of specific substituents on the benzimidazole core is highly variable and cannot be predicted without empirical evidence.

The user's request for a detailed article on the biological activity profiles and mechanistic investigations of this compound and its derivatives, structured with specific sections on antimicrobial efficacy and anticancer potential, cannot be fulfilled at this time due to the absence of published research on this compound. The creation of such an article would require speculative information, which would compromise scientific accuracy and professional standards.

Further empirical research, including synthesis, in vitro, and in vivo studies, is necessary to elucidate the potential biological activities and mechanisms of action of this compound. Without such foundational research, any discussion of its specific antibacterial, antifungal, or anticancer properties would be unfounded.

Therefore, the requested article, with its detailed outline including data tables and specific molecular targets, cannot be generated.

Biological Activity Profiles and Mechanistic Investigations of 2 Benzoimidazol 1 Yl 1 Methoxy Ethanol Derivatives

Anticancer Potential and Associated Cellular Mechanisms

Modulation of Apoptotic Pathways and Cell Cycle Regulation

Benzimidazole (B57391) derivatives are well-documented for their ability to induce apoptosis (programmed cell death) and interfere with the cell cycle in cancerous cells, making them a focal point of anticancer research. researchgate.netnih.gov These compounds often exert their effects by targeting key regulatory proteins involved in cell proliferation and survival.

Mechanistic studies have shown that certain benzimidazole derivatives can trigger apoptosis by inhibiting anti-apoptotic proteins like Bcl-2. nih.gov A novel series of benzimidazole derivatives demonstrated the ability to significantly reduce both the mRNA and protein levels of Bcl-2 in various cancer cell lines, leading to an increase in the population of apoptotic cells. nih.gov

Furthermore, many derivatives induce cell cycle arrest, most commonly at the G2/M phase. researchgate.netmdpi.com This arrest prevents the cell from entering mitosis, ultimately leading to apoptosis. This effect is often linked to the inhibition of critical signaling pathways. For instance, some benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govmdpi.com By inhibiting EGFR, these compounds suppress downstream signaling, leading to the suppression of cell cycle progression and the induction of apoptosis in cancer cells. nih.gov Similarly, other derivatives function as dual inhibitors of EGFR and BRAFV600E, two key kinases in cell growth and differentiation pathways. mdpi.com

The pro-apoptotic and cell cycle-modulating effects of selected benzimidazole derivatives are summarized below:

Compound ClassTarget/MechanismCell LinesKey Findings
Benzimidazole-1,3,4-oxadiazole derivativesEGFR Kinase InhibitionA549, MDA-MB-231, SKOV3Potent EGFR inhibition (IC₅₀ 0.33 µM), suppression of cell cycle, and significant induction of early and late apoptosis. nih.govmdpi.com
Bromo-substituted Benzimidazole derivative (Compound 5)p53-independent mechanismMCF-7, DU-145, H69ARSignificant increase in cell population in the G2/M phase and induction of late-stage apoptosis. researchgate.net
Novel Benzimidazole derivatives (C1 and D1)Bcl-2 InhibitionT98G, PC3, MCF-7, H69ARDownregulation of Bcl-2 mRNA and protein levels, leading to a significant increase in apoptotic cells. nih.gov

Anti-Inflammatory Effects and Receptor Modulation

Inflammation is a complex biological response involving various enzymes and signaling pathways. Benzimidazole derivatives have emerged as promising anti-inflammatory agents due to their ability to inhibit key mediators of the inflammatory cascade. nih.gov

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent pro-inflammatory mediators. Research has demonstrated that certain benzimidazole derivatives can act as dual inhibitors of both COX and 5-LOX, which may offer improved efficacy and a better safety profile compared to traditional NSAIDs. researchgate.net

For example, a study on benzimidazole-thiazole hybrids identified compounds with significant COX-2 inhibitory activity (IC₅₀ = 0.045 µM) and potent 15-LOX inhibition (IC₅₀ = 1.67 µM). nih.gov Another study reported that benzimidazole derivatives with methoxy (B1213986) substitutions showed strong inhibition of 5-LOX. researchgate.net The introduction of chloro, methoxy, and nitro substituents at specific positions on the phenyl ring of benzimidazole derivatives has been shown to lead to significant COX-2 inhibition. jmpas.com

Table of COX/LOX Inhibitory Activity for Selected Benzimidazole Derivatives

Compound/Derivative Target Enzyme IC₅₀ Value (µM) Selectivity Index (COX-2/COX-1)
Benzimidazole-thiazole hybrid 15b COX-2 0.045 294
Benzimidazole-thiazole hybrid 15b 15-LOX 1.67 N/A
Methoxy-substituted derivative (Compound 3) 5-LOX Potent Inhibition N/A

Beyond direct enzyme inhibition, benzimidazole derivatives can modulate inflammatory responses by affecting cytokine signaling. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play crucial roles in sustaining inflammation. Studies have shown that a series of newly synthesized benzimidazole derivatives effectively inhibited the lipopolysaccharide (LPS)-induced secretion of TNF-α and IL-6 in macrophage cell lines, indicating their potential to disrupt these key inflammatory pathways. researchgate.net

Anthelmintic and Antiparasitic Actions

The benzimidazole class is perhaps most famous for its broad-spectrum anthelmintic (anti-parasitic worm) activity. nih.gov Marketed drugs like albendazole (B1665689) and mebendazole (B1676124) are benzimidazole derivatives used extensively in human and veterinary medicine. nih.gov Research continues to explore new derivatives, including those with methoxy substitutions, for enhanced potency and broader activity. researchgate.net

For instance, a series of 1H-benzimidazol-2-yl hydrazones containing methoxy-substituted phenyl rings demonstrated potent larvicidal effects against Trichinella spiralis larvae in vitro. nih.gov Another study reported the synthesis of 4-(1H-benzimidazol-2-yl)-2-methoxyphenol and confirmed its potential as an anthelmintic agent. researchgate.net The effectiveness of these compounds is often concentration-dependent, with higher concentrations leading to a faster time to paralysis and death of the parasites. bohrium.com

The primary mechanism of action for most anthelmintic benzimidazoles is the disruption of microtubule structures within the parasite's cells. nih.gov They achieve this by binding to β-tubulin, a subunit of microtubules, and inhibiting its polymerization into functional microtubules. This process is critical for essential cellular functions such as cell division, motility, and nutrient absorption in the parasite. Inhibition of tubulin polymerization ultimately leads to the parasite's death. researchgate.net

This mechanism is not exclusive to their anthelmintic action; it is also a key driver of the anticancer properties observed in many benzimidazole derivatives. researchgate.netresearchgate.net Studies on 1H-benzimidazol-2-yl hydrazones with hydroxy and methoxy phenyl moieties confirmed their ability to inhibit tubulin polymerization in vitro, an effect comparable to the known inhibitor nocodazole. nih.gov The presence of hydroxy and methoxy groups on the phenyl ring was found to be beneficial for this inhibitory activity. nih.gov

Other Emerging Biological Activities and Biochemical Interactions

The structural versatility of the benzimidazole scaffold allows for its interaction with a wide range of biological targets, leading to the discovery of new therapeutic applications.

One emerging area is the repurposing of benzimidazole anthelmintics as anticancer agents targeting angiogenesis. nih.gov Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target for anti-angiogenic therapy. In silico and in vitro studies have shown that several FDA-approved benzimidazole anthelmintics, such as fenbendazole (B1672488) and mebendazole, can act as potent VEGFR-2 antagonists, significantly reducing its concentration in cancer cells. nih.gov

Additionally, various benzimidazole derivatives have been reported to possess a broad spectrum of other biological activities, including antibacterial, antifungal, and antiviral properties, highlighting the immense therapeutic potential of this chemical class. nih.govscientists.uz

Antiviral Activities and Relevant Targets

Benzimidazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of antiviral activities against numerous human and veterinary viruses. nih.govrsc.org These compounds interfere with various stages of the viral life cycle, from entry and fusion to replication and assembly. The versatility of the benzimidazole scaffold allows for structural modifications that can be tailored to inhibit specific viral targets with high potency and selectivity. tandfonline.comresearchgate.net

Research has highlighted the efficacy of benzimidazole derivatives against a range of RNA and DNA viruses. nih.gov For instance, certain 2-phenylbenzimidazole (B57529) derivatives have shown high and selective activity against viruses such as Vaccinia Virus (VV) and Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C Virus (HCV). researchgate.net The mechanism for some of these compounds involves the inhibition of viral enzymes crucial for replication, like the NS5B RNA-dependent RNA polymerase (RdRp). researchgate.net Similarly, derivatives bearing (quinolizidin-1-yl)alkyl residues have demonstrated potent activity against Respiratory Syncytial Virus (RSV), with EC₅₀ values in the nanomolar range, and moderate activity against BVDV, Yellow Fever Virus (YFV), and Coxsackie B2 virus (CVB-2). nih.gov

The antiviral properties of these compounds are often linked to their ability to inhibit viral fusion. The derivative TMC353121, for example, effectively inhibits the RSV fusion process, thereby preventing the virus from entering host cells. tandfonline.com Other studies have identified benzimidazole D-ribonucleosides that can prevent the cleavage of concatemeric viral DNA and the nuclear egress of mature viral capsids in cytomegalovirus infections. nih.gov Furthermore, in the context of Human Immunodeficiency Virus (HIV-1), benzimidazolyl diketo acid derivatives have been designed as inhibitors of the viral integrase enzyme, a critical component of the retroviral replication cycle. nih.gov

The table below summarizes the antiviral activity of selected benzimidazole derivatives against various viral targets.

Compound ClassVirus TargetActivity (EC₅₀)Relevant Viral Target
2-Phenylbenzimidazole DerivativesVaccinia Virus (VV)0.1 µMNot Specified
2-Phenylbenzimidazole DerivativesBovine Viral Diarrhea Virus (BVDV)0.8 - 1.5 µMNS5B RdRp
1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazolesRespiratory Syncytial Virus (RSV)As low as 20 nMFusion Process
Benzimidazole D-ribonucleosidesRat Cytomegalovirus (RCMV)Not SpecifiedViral DNA Processing
Benzimidazolyl Diketo Acid DerivativesHuman Immunodeficiency Virus 1 (HIV-1)40 µMIntegrase
5-acetyl-2-arylbenzimidazolesBovine Viral Diarrhea Virus (BVDV)1.11 mMNot Specified

Antioxidant Properties and Radical Scavenging Mechanisms

Derivatives of the benzimidazole scaffold are recognized for their significant antioxidant and radical scavenging capabilities. nih.govdergipark.org.tr These properties are crucial in mitigating oxidative stress, a pathological condition implicated in numerous diseases that arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. acs.orgnih.gov The antioxidant activity of benzimidazole derivatives is multifaceted, involving various mechanisms to neutralize free radicals and inhibit oxidative processes like lipid peroxidation. nih.govtandfonline.com

The primary mechanisms by which these compounds exert their antioxidant effects include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SPLET), and radical adduct formation (RAF). acs.orgnih.govresearchgate.net Computational and experimental studies have shown that benzimidazole-arylhydrazone hybrids, for example, can effectively deactivate highly reactive hydroxyl, alkoxyl, and hydroperoxyl radicals through these pathways. acs.orgnih.gov The specific mechanism often depends on the solvent polarity; HAT is generally favored in nonpolar media, while SPLET is more common in polar environments. nih.gov The substitution pattern on the benzimidazole ring and its associated phenyl groups significantly influences the radical scavenging ability. nih.gov

In vitro assays are commonly used to quantify the antioxidant potential of these derivatives. These include evaluating the scavenging of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as assessing the inhibition of lipid peroxidation in biological membranes. nih.govtandfonline.comacs.org For instance, certain arylated benzimidazoles have demonstrated potent inhibition of α-amylase along with strong DPPH and ABTS radical scavenging activities, with IC₅₀ values in the low micromolar range. acs.org Similarly, other derivatives have shown a strong capacity to inhibit NADPH-dependent lipid peroxidation in rat liver microsomes, indicating their potential to protect cellular membranes from oxidative damage. nih.govresearchgate.net

The table below presents the antioxidant activity of various benzimidazole derivatives from different studies.

Compound/Derivative ClassAssayActivity (IC₅₀)Mechanism/Note
Methylated furan-containing benzimidazole (Cmpd 9)α-Amylase Inhibition1.86 ± 0.08 µMEnzyme Inhibition
Methylated furan-containing benzimidazole (Cmpd 9)ABTS Radical Scavenging1.37 ± 0.21 µMRadical Scavenging
Methylated furan-containing benzimidazole (Cmpd 9)DPPH Radical Scavenging1.36 ± 0.09 µMRadical Scavenging
1-Arylhydrazone Benzimidazole HybridsH₂O₂-induced oxidative stressPreserved cell viability up to 84%Neuroprotection
2-(p-methoxyphenyl)-1H-benzimidazole derivativesDPPH Interaction1.2 x 10⁻⁵ MRadical Scavenging
p-fluorobenzyl substituted benzimidazole (Cmpd 33)Lipid Peroxidation Inhibition83% inhibition at 10⁻³ MInhibition of TBARS formation

Enzyme Inhibitory Effects and Biochemical Modulations

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide array of enzymes, leading to their inhibition and subsequent biochemical modulation. nih.gov This inhibitory action is central to the therapeutic potential of benzimidazole derivatives in various diseases, including cancer, inflammation, and metabolic disorders. acs.orgnih.gov These compounds can function as competitive or non-competitive inhibitors, often targeting the active sites of enzymes due to their structural similarities with endogenous substrates. nih.govresearchgate.net

A significant area of investigation is the role of benzimidazole derivatives as kinase inhibitors. nih.gov They can act as ATP-competitive inhibitors, showing high selectivity by exploiting unique structural features of specific kinases. nih.gov Beyond single-target inhibition, some derivatives function as multi-target inhibitors, which can be advantageous in treating complex diseases by simultaneously blocking several relevant pathways. nih.gov Another critical class of enzymes targeted by these compounds are topoisomerases, which are essential for DNA replication and transcription. By binding to DNA or the enzyme itself, bis-benzimidazole derivatives can inhibit the formation of the cleavable complex, leading to cytotoxic effects in cancer cells. nih.govresearchgate.net

Benzimidazole derivatives also exhibit inhibitory activity against enzymes involved in inflammation and metabolic processes. For example, certain derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the biosynthesis of inflammatory prostaglandins. nih.govnih.gov In the context of metabolic diseases, substituted benzimidazole analogues have been reported as effective inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, highlighting their potential as antidiabetic agents. acs.org Furthermore, specific derivatives have been shown to inhibit H+/K+-ATPase, an ion pump, leading to intracellular acidification and inhibition of T cell proliferation, suggesting immunomodulatory applications. mdpi.com

The following table summarizes the enzyme inhibitory effects of selected benzimidazole derivatives.

Compound/Derivative ClassEnzyme TargetActivity (IC₅₀)Therapeutic Area
Benzimidazole-Morpholine Derivatives (Cmpd 2b, 2j)Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)Potent InhibitionInflammation
Arylated Benzimidazoles (Cmpd 9)α-Amylase1.86 ± 0.08 µMDiabetes
Bis-benzimidazole derivativesTopoisomerase I & IINot SpecifiedCancer
2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-olH+/K+-ATPaseNot SpecifiedImmunomodulation
Benzimidazole carboxamide derivatives (e.g., Rucaparib, Veliparib)Poly(ADP-ribose) polymerase (PARP)High Intrinsic PotencyCancer

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Benzoimidazol 1 Yl 1 Methoxy Ethanol

Influence of Substituents on the Benzimidazole (B57391) Core on Biological Activity

The benzimidazole core, consisting of a fused benzene (B151609) and imidazole (B134444) ring, offers multiple positions for substitution, primarily at the C2, N1, and C4-C7 positions of the benzene ring. Modifications at these sites can drastically alter the compound's electronic, steric, and lipophilic properties, thereby affecting its interaction with biological targets.

The C2 position of the benzimidazole ring is a common site for modification and plays a pivotal role in determining the pharmacological profile. The introduction of different functional groups at this position can influence the molecule's activity through both electronic and steric effects.

Research on various benzimidazole derivatives has shown that the optimal substituent at the C2 position is highly dependent on the specific biological target. For instance, in the context of hyaluronidase inhibitors, the C2 position benefits from substitution with a large, lipophilic group such as a phenyl or benzyl ring to enhance activity mdpi.com. Conversely, for the inhibition of cyclooxygenase (COX) enzymes, an unsubstituted C2 position is often preferred nih.gov. For bradykinin B1 receptor antagonists, a C2 diarylamine substitution has been found to be effective nih.gov.

The nature of the C2 substituent directly impacts the electronic distribution within the heterocyclic system. Electron-donating groups can increase the electron density of the ring, potentially enhancing interactions with electron-deficient pockets in a receptor. In contrast, electron-withdrawing groups can decrease the basicity of the imidazole nitrogen atoms. For example, studies on 2-(N-Substituted)-aminobenzimidazoles have highlighted the basic properties of the 2-aminobenzimidazole moiety, which can act as a guanidine mimetic acs.org. The steric bulk of the C2 substituent is also critical, as it can dictate the molecule's orientation within a binding site and potentially introduce conformational constraints acs.org. Enantioselective synthesis methods have been developed for C2-allylated benzimidazoles, indicating that chiral substituents at this position are prevalent in many bioactive molecules nih.gov.

Table 1: Effect of C2 Substituents on the Biological Activity of Benzimidazole Derivatives This table illustrates how different substituents at the C2 position of the benzimidazole core can modulate activity against various biological targets, based on findings from different studies.

Parent Compound Structure C2 Substituent Biological Target/Activity Observed Effect on Activity Reference
BenzimidazolePhenyl or BenzylHyaluronidase InhibitionIncreased activity mdpi.com
BenzimidazoleUnsubstitutedCOX-1/COX-2 InhibitionPreferred for activity nih.gov
BenzimidazoleDiarylamineBradykinin Receptor AntagonismEffective for activity nih.gov
5,6-Dichloro-1-[(2-hydroxyethoxy)methyl]benzimidazoleThiobenzylAntiviral (HCMV)Showed weak activity acs.org

Substitution at the N1 position of the imidazole ring is a key strategy for modifying the physicochemical properties of benzimidazoles, such as solubility, lipophilicity, and metabolic stability, which in turn affects their bioavailability. The N1 substituent can also directly participate in binding interactions with a biological target.

Studies have consistently shown that N1-substitutions are crucial for pharmacological effects nih.gov. The introduction of alkyl or aryl groups at the N1 position has led to the development of potent antiproliferative agents researchgate.net. For example, N-substituted benzimidazole-derived Schiff bases have been evaluated for antiviral, antibacterial, and antiproliferative activities, with the nature of the N-substituent significantly influencing the biological outcome nih.govresearchgate.net. In some cases, substitution at the N1 position can dramatically increase chemotherapeutic activity, as seen with benzyl groups nih.gov.

In the case of 2-Benzoimidazol-1-yl-1-methoxy-ethanol, the N1 position is occupied by a 1-methoxy-ethanol group. This hydrophilic, flexible side chain can influence the compound's solubility and ability to form hydrogen bonds, which could be critical for both receptor binding and pharmacokinetic properties. The presence of heteroatoms (oxygen) in the side chain can serve as hydrogen bond acceptors, potentially anchoring the molecule within a receptor's active site.

SAR studies have revealed that substitutions at the C5 and C6 positions, in particular, can greatly influence activity nih.gov. For instance, compounds with strongly electron-withdrawing groups like nitro (NO2) or highly hydrophilic groups tend to exhibit lower antisecretory effects in the context of omeprazole-like molecules nih.govtandfonline.com. However, in other studies, an electron-withdrawing nitro group at the C6 position was found to enhance anti-inflammatory activity nih.gov. Similarly, electron-donating groups like a methoxy (B1213986) group at C6 have also been shown to produce strong anti-inflammatory effects nih.gov.

Halogenation of the benzene ring is a common strategy. Dichloro-substituted benzimidazoles have been extensively studied for their antiviral properties acs.org. Specifically, 5-halo substituents have been identified as promising for developing broad-spectrum antimicrobial candidates, with findings suggesting that an electron-withdrawing group at position 5 enhances antifungal activity researchgate.net. The position of substituents is crucial; for example, both substituents in the quinone ring and the position of nitrogen atoms in the pyridine moiety of benzimidazole-4,7-diones play a critical role in their antiproliferative activity nih.gov.

Table 2: Influence of Benzene Ring Substituents on Benzimidazole Activity This table summarizes the observed effects of various substituents on the fused benzene ring (positions C4-C7) on the biological activity of benzimidazole compounds.

Position(s) Substituent Type Example Substituent Biological Activity Observed Effect Reference
C6Electron-releasingMethoxy (-OCH3)Anti-inflammatoryStrong activity nih.gov
C6Electron-withdrawingNitro (-NO2)Anti-inflammatoryMore active than other compounds in the series nih.gov
C5Electron-withdrawingHalogen (e.g., -Br)AntifungalIncreased activity researchgate.net
C5, C6Electron-withdrawingDichloro (-Cl, -Cl)Antiviral (HCMV)Potent and selective inhibition in related nucleosides acs.org
GeneralStrongly electron-withdrawingNitro (-NO2)AntisecretoryLow effect nih.govtandfonline.com

Role of the Methoxyethanol Side Chain in Modulating Bioactivity and Target Selectivity

The N1-methoxyethanol side chain of this compound is a defining feature of the molecule. Acyclic side chains containing hydroxyl and ether functionalities can significantly impact a compound's interaction with biological targets and its pharmacokinetic profile.

The length and branching of the N1-alkyl side chain are critical determinants of biological activity. These structural features influence the compound's lipophilicity, steric profile, and conformational flexibility. In a series of opioid pseudopeptides with a C-terminal benzimidazole, the nature of the side chain next to the benzimidazole determined whether the compound acted as a delta agonist, delta antagonist, or mu agonist, highlighting the profound impact of the side chain on activity and selectivity nih.gov.

While direct data on varying the methoxyethanol chain is unavailable, studies on related acyclic nucleoside analogs of benzimidazole provide valuable insights. For example, the investigation of side chains like (2-hydroxyethoxy)methyl [-CH2OCH2CH2OH] and (1,3-dihydroxy-2-propoxy)methyl [-CH2OCH(CH2OH)2] demonstrates the importance of the side chain's structure in conferring antiviral activity acs.org. Altering the length of the ethanol (B145695) backbone to propanol or butanol, or introducing branching (e.g., an isopropanol backbone), would modify the spatial orientation and reach of the functional groups, potentially leading to different binding affinities and target selectivities.

The methoxy group (-OCH3) at the C1 position of the ethanol side chain introduces an ether linkage, which acts as a hydrogen bond acceptor. Its position is crucial; an isomeric shift to the C2 position would create a different molecule with altered steric and electronic properties, likely leading to a different biological profile.

The electronic character of the methoxy group is electron-donating, which can influence the polarity of the side chain. The interplay between the C1-methoxy group and the C2-hydroxyl group (-OH) is particularly significant. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a critical point of interaction with polar residues (e.g., serine, threonine, or aspartate) in a protein's binding site. The specific spatial arrangement of the methoxy (acceptor) and hydroxyl (donor/acceptor) groups creates a distinct pharmacophore that can be recognized by a biological target, thereby contributing to both binding affinity and selectivity. The flexibility of the side chain allows these functional groups to adopt multiple conformations to optimize their interaction with a receptor.

Contribution of the Terminal Hydroxyl Group to Molecular Interactions

The primary contribution of the hydroxyl group is its ability to act as both a hydrogen bond donor and acceptor. acs.orgresearchgate.net This dual capacity allows it to form strong, directional interactions with amino acid residues in the binding sites of biological targets, such as enzymes and receptors. For instance, the hydroxyl group can donate a hydrogen bond to the carbonyl oxygen of an aspartate or glutamate residue, or accept a hydrogen bond from the amide proton of an asparagine or glutamine. The formation of such hydrogen bonds can substantially increase the binding affinity of the ligand for its target. researchgate.net

The presence of the hydroxyl group also impacts the compound's solubility and desolvation penalty. While enhancing water solubility, which is often beneficial for drug administration and distribution, it also incurs a higher desolvation penalty upon binding to a typically more hydrophobic active site. acs.org This means that for the compound to bind effectively, the energy gained from the favorable interactions with the target must overcome the energy required to remove the surrounding water molecules.

The specific position of the hydroxyl group on the ethanol side chain is crucial for determining its interaction profile. Its location influences the geometry of the hydrogen bonds it can form and can contribute to the selectivity of the compound for a particular target over others.

Table 1: Potential Hydrogen Bond Interactions of the Terminal Hydroxyl Group

Interacting Partner in TargetType of InteractionPotential Impact on Binding
Aspartate, GlutamateHydrogen Bond DonorIncreased Affinity
Asparagine, GlutamineHydrogen Bond AcceptorIncreased Affinity
Serine, ThreonineHydrogen Bond Donor/AcceptorEnhanced Specificity
Water Molecules in Binding SiteBridging Hydrogen BondsModulated Affinity

Conformational Flexibility and its Implications for Ligand-Target Interactions

The conformational flexibility of this compound is another key factor governing its interaction with biological targets. This flexibility arises from the presence of several rotatable single bonds within its structure, particularly in the 1-methoxy-ethanol side chain attached to the benzimidazole nitrogen.

The key rotatable bonds include the C-N bond linking the benzimidazole ring to the side chain, the C-C bond of the ethanol backbone, and the C-O bond of the methoxy group. Rotation around these bonds allows the molecule to adopt a wide range of conformations in solution. This conformational freedom can be advantageous for ligand-target interactions, as it enables the molecule to adapt its shape to fit optimally into the binding pocket of a receptor or enzyme. This "induced fit" can lead to a more favorable binding energy and higher affinity.

However, excessive conformational flexibility can be detrimental. A highly flexible molecule has a greater entropic penalty upon binding, as it loses a significant amount of conformational freedom when it adopts a single bound conformation. An optimal balance between flexibility and rigidity is therefore desirable for potent biological activity.

Table 2: Analysis of Rotatable Bonds and Potential Conformational Effects

Rotatable BondDescriptionPotential Conformational StatesImplication for Target Binding
N1-C (imidazole-ethanol)Rotation of the entire side chain relative to the benzimidazole ring.Multiple orientations of the side chain are possible.Allows for optimal positioning of functional groups for interaction.
C-C (ethanol backbone)Rotation around the central carbon-carbon bond of the side chain.Gauche and anti conformations.Influences the spatial relationship between the hydroxyl and methoxy groups.
C-O (methoxy)Rotation of the methyl group of the methoxy substituent.Minimal impact on overall shape.Can fine-tune steric interactions within the binding pocket.

Computational and Theoretical Chemistry Investigations of 2 Benzoimidazol 1 Yl 1 Methoxy Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods, particularly Density Functional Theory (DFT), are widely applied to the benzimidazole (B57391) scaffold to understand its chemical behavior.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

No specific Density Functional Theory (DFT) studies detailing the optimized geometries and energetics for 2-Benzoimidazol-1-yl-1-methoxy-ethanol have been found in the reviewed literature.

Typically, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the most stable three-dimensional conformation of the molecule. nih.gov This analysis would yield key data on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its structure. Furthermore, energetic calculations would reveal the molecule's stability and could be used to compare the energies of different conformers.

Table 1: Hypothetical Data Table for DFT Optimized Geometries of this compound

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
Data Not Available Data Not Available Data Not Available Data Not Available

This table is for illustrative purposes only. No published data is available for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Prediction

A Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound is not available in published research.

This type of analysis is crucial for predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the HOMO-LUMO energy gap, are key descriptors. nih.gov A small energy gap generally indicates high chemical reactivity. The distribution of HOMO and LUMO densities on the molecule helps to identify the likely sites for electrophilic and nucleophilic attack, respectively. For benzimidazole derivatives, these orbitals are often distributed across the fused ring system.

Table 2: Hypothetical Data Table for HOMO-LUMO Analysis of this compound

Parameter Energy (eV)
HOMO Energy Data Not Available
LUMO Energy Data Not Available
Energy Gap (LUMO-HOMO) Data Not Available

This table is for illustrative purposes only. No published data is available for this compound.

Molecular Docking Simulations for Ligand-Protein Binding Prediction

There are no specific molecular docking studies in the scientific literature that investigate the binding of this compound to any protein targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov

Elucidation of Binding Modes and Interaction Hotspots

Without specific docking studies, the binding modes and interaction hotspots for this compound remain unelucidated. Such simulations for other benzimidazole derivatives have been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of various enzymes. researchgate.netdntb.gov.ua

Identification of Putative Pharmacological Targets and Receptor Affinities

No putative pharmacological targets or receptor affinities have been identified for this compound through molecular docking simulations. For the broader class of benzimidazoles, docking studies have been instrumental in suggesting potential targets, including various kinases, polymerases, and other enzymes, thereby guiding experimental validation. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

No molecular dynamics (MD) simulation studies for this compound are present in the available literature. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the flexibility of the compound and the stability of its interactions with a biological target. researchgate.net For other benzimidazole-protein complexes, MD simulations have been used to confirm the stability of binding modes predicted by molecular docking and to analyze the dynamics of the interactions. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmedcraveonline.com These models are instrumental in medicinal chemistry for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern a specific biological effect. medcraveonline.com For the benzimidazole class of compounds, QSAR studies have been extensively used to explore their diverse pharmacological profiles, including anticancer, tuberculostatic, and anti-enterovirus activities. nih.govbiointerfaceresearch.combenthamdirect.comresearchgate.net

The fundamental principle of QSAR is to represent the variation in the chemical structure using numerical values known as molecular descriptors. medcraveonline.com These descriptors can be categorized based on the dimensionality of the molecular representation and can quantify various aspects of the molecule, such as:

Physicochemical properties: Lipophilicity (logP), molar refractivity (MR).

Electronic properties: Dipole moment, energies of frontier molecular orbitals (HOMO and LUMO), and atomic charges. biolscigroup.us

Steric or topological properties: Molecular volume, surface area, and connectivity indices.

Once calculated for a set of related compounds (a training set) with known biological activities, statistical methods like Multiple Linear Regression (MLR) are employed to generate a predictive model. researchgate.net

In studies involving benzimidazole derivatives, QSAR models have successfully identified key structural features that influence their biological activity. For instance, a QSAR analysis of benzimidazoles with tuberculostatic activities revealed that the size of substituents at the R2 position and the field effect of substituents at the R1 position were critical for their inhibitory action. nih.gov Similarly, another study on 2-substituted-1H-benzimidazole-4-carboxamide derivatives as anti-enterovirus agents developed a robust QSAR model to guide the synthesis of more potent compounds. biointerfaceresearch.com Lipophilicity, represented by logP, is a frequently identified descriptor that governs the activity of benzimidazole compounds against various targets. researchgate.net

For a compound like this compound, a QSAR study would involve the synthesis and biological testing of a series of analogues with modifications at various positions, such as the benzimidazole ring, the ethanol (B145695) side chain, or the methoxy (B1213986) group. By correlating the structural changes with the observed activity, a predictive model could be developed. Such a model would be invaluable for guiding the rational design of new derivatives with potentially enhanced biological efficacy.

Table 6.4.1: Example of a QSAR Model for Antifungal Activity of Benzimidazole Derivatives This table presents a hypothetical model for illustrative purposes, based on typical parameters found in QSAR studies of benzimidazole compounds.

Compound R-Group logP Dipole Moment (Debye) Observed Activity (log 1/MIC) Predicted Activity (log 1/MIC)
1 -H 2.1 3.5 1.8 1.85
2 -Cl 2.8 4.2 2.3 2.28
3 -CH3 2.5 3.3 2.1 2.05
4 -NO2 1.9 5.1 1.9 1.92
5 -OCH3 2.0 3.8 1.9 1.98
Model Equation:Statistics:

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters for Research Guidance

In the early stages of drug discovery, evaluating the pharmacokinetic profile of a potential drug candidate is crucial, as poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties are a major cause of clinical trial failures. isca.me In silico ADME prediction utilizes computational models to estimate these properties before a compound is synthesized, saving significant time and resources. isca.memdpi.com For novel compounds such as this compound, these predictive tools offer valuable guidance for subsequent research and development.

Numerous computational studies have been performed on benzimidazole derivatives to predict their ADME profiles. nih.govrsc.orgjaptronline.com These analyses typically assess a range of parameters that are critical for a compound's viability as a drug. Key predicted parameters include:

Absorption: This is often predicted by evaluating properties like water solubility (LogS), intestinal absorption, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. For many benzimidazole series, good oral bioavailability has been predicted. isca.mejaptronline.com

Distribution: Parameters such as the blood-brain barrier (BBB) permeability and plasma protein binding are estimated. The ability to cross the BBB is a critical factor for drugs targeting the central nervous system. isca.me

Metabolism: The prediction of metabolic stability and interaction with cytochrome P450 (CYP) enzymes is vital. Inhibition or induction of CYP enzymes can lead to drug-drug interactions. In silico models can predict which specific CYP isozymes (e.g., CYP3A4, CYP2D6) a compound is likely to inhibit or be a substrate for. isca.me

Excretion: While less commonly predicted with high accuracy, parameters related to clearance and potential for renal excretion can be estimated.

The application of in silico ADME screens allows researchers to identify potential liabilities in a molecule's structure early on. nih.gov For example, if this compound were predicted to have low water solubility or high potential for metabolic breakdown, medicinal chemists could proactively design analogues to mitigate these issues. These predictions serve not as definitive results but as a crucial guide, helping to prioritize which compounds to synthesize and carry forward for more rigorous experimental testing. mdpi.com

Table 6.5.1: Predicted ADME Properties for this compound The following are representative values as might be generated by common in silico prediction software. They serve as a research guide for potential pharmacokinetic characteristics.

Parameter Predicted Value Implication for Research
Molecular Weight 206.23 g/mol Compliant with drug-likeness criteria.
logP (Lipophilicity) 1.85 Indicates good balance between solubility and permeability for absorption.
Water Solubility (LogS) -2.5 Moderately soluble; may require formulation strategies if experimental solubility is low. mdpi.com
Human Intestinal Absorption > 90% High potential for good oral absorption.
Blood-Brain Barrier (BBB) Permeability Low Unlikely to cross into the CNS, suggesting a focus on peripheral targets.
CYP2D6 Inhibitor No Low risk of drug-drug interactions involving this key metabolic enzyme.

Future Research Directions and Translational Perspectives in 2 Benzoimidazol 1 Yl 1 Methoxy Ethanol Medicinal Chemistry

Rational Design of Novel Hybrid Molecules Incorporating the 2-Benzoimidazol-1-yl-1-methoxy-ethanol Scaffold

The principle of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in modern drug design to create novel compounds with enhanced efficacy, dual-action mechanisms, or improved pharmacokinetic profiles. The this compound scaffold serves as an ideal foundation for such rational design. jazindia.comnih.gov

Future research should focus on designing and synthesizing hybrid molecules that combine this benzimidazole (B57391) core with other biologically active moieties. For instance, hybridization with a triazole ring, a key feature in antifungal agents like fluconazole, could yield compounds with potent antifungal activity. nih.govnih.gov Similarly, incorporating moieties like oxadiazole, piperazine, or thiosemicarbazone, which are present in various antimicrobial and anticancer agents, could expand the therapeutic spectrum. nih.govmdpi.com

The design process can be guided by structure-activity relationship (SAR) studies, which provide critical insights into the structural requirements for biological activity. nih.gov The objective is to create synergistic molecules where the benzimidazole core and the attached pharmacophore work in concert to hit multiple biological targets or to overcome mechanisms of drug resistance. researchgate.net

Hybrid MoietyRationale for HybridizationPotential Therapeutic ApplicationReference Example (from Benzimidazole Class)
TriazoleCombines benzimidazole's broad-spectrum activity with triazole's known antifungal properties. nih.govAntifungal AgentsBenzimidazole-triazole hybrids targeting EGFR, VEGFR-2, and Topo II. nih.govresearchgate.net
PiperazinePiperazine is a common scaffold in CNS-active and antimicrobial drugs, potentially improving bioavailability and target interaction. mdpi.comAntimicrobial, Anticancer, Anthelmintic AgentsBenzimidazole-piperazine derivatives as urease inhibitors. nih.gov
ChalconeChalcones are known for their anti-inflammatory and anticancer activities; hybridization can lead to potent dual-action agents. jazindia.comAnticancer, Anti-inflammatory AgentsAromatic amide-substituted benzimidazole-derived chalcones. jazindia.com
ThiosemicarbazoneThiosemicarbazones exhibit a wide range of biological activities including antiviral, antibacterial, and anticancer effects. mdpi.comAntiviral, Antibacterial AgentsHybrids of benzimidazole and thiosemicarbazone. mdpi.com

Exploration of Uncharted Pharmacological Applications and Target Pathways

The benzimidazole scaffold is associated with an exceptionally diverse range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anthelmintic, and proton-pump inhibitory effects. questjournals.orgnih.govisca.me A crucial future direction is the systematic screening of this compound and its novel derivatives against a wide array of these known pharmacological targets to identify new therapeutic applications.

Many benzimidazole-based drugs exert their effects by interacting with specific molecular targets. For example, certain derivatives function as anticancer agents by inhibiting tubulin polymerization, vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), or topoisomerase enzymes. researchgate.net Others act as anthelmintics by disrupting parasitic metabolic pathways. Given this precedent, it is logical to investigate the interaction of the this compound core with these well-validated targets. In silico target prediction can be an effective initial step to assess its polypharmacology and identify previously unknown cancer-relevant molecular targets. nih.gov

Potential Pharmacological ApplicationKey Molecular Target/PathwayRationale based on Benzimidazole Class
AnticancerTubulin Polymerization, VEGFR, EGFR, Topoisomerase, PARP. researchgate.netMany benzimidazole derivatives (e.g., Mebendazole) show potent antitumor activity by disrupting microtubule formation. researchgate.netnih.gov
Antimicrobial (Bacterial & Fungal)DNA Gyrase, DprE1 Enzyme, Lanosterol 14α-demethylase. nih.govresearchgate.netThe scaffold is present in numerous compounds with broad-spectrum activity against various bacterial and fungal strains. frontiersin.orgnih.gov
AntiviralViral Polymerases, Proteases.Benzimidazole derivatives have shown promise as inhibitors of various viruses, including HIV and respiratory viruses. nih.gov
Anti-inflammatoryCyclooxygenases (COX), 5-Lipoxygenase (5-LOX). frontiersin.orgThe ability to inhibit key enzymes in the inflammatory cascade is a known property of certain benzimidazole compounds. isca.mefrontiersin.org
Anthelminticβ-tubulin in parasites.This is a classic application for benzimidazoles (e.g., Albendazole), which selectively target parasitic tubulin. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The translation of a promising compound from the laboratory to clinical use depends on the availability of efficient, scalable, and environmentally responsible synthetic methods. While traditional syntheses of benzimidazoles often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes at high temperatures and using harsh reagents, modern chemistry offers greener and more sustainable alternatives. chemmethod.comacs.org

Future research must prioritize the development of such advanced methodologies for the synthesis of this compound and its derivatives. These "green chemistry" approaches reduce waste, minimize the use of hazardous substances, and often improve reaction yields and times. chemmethod.comeprajournals.com Key strategies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and improve yields. mdpi.commdpi.com

Use of Eco-Friendly Solvents: Replacing toxic organic solvents with greener alternatives like water, ionic liquids (ILs), or deep eutectic solvents (DES) can significantly reduce the environmental impact. mdpi.com

Catalytic Processes: Employing earth-abundant and recyclable catalysts, such as those based on cobalt or copper, offers a sustainable alternative to stoichiometric reagents. acs.org

Solvent-Free Reactions: Performing reactions under solvent-free or solid-state conditions, sometimes facilitated by grinding, minimizes solvent waste entirely. eprajournals.commdpi.com

Photocatalysis: This innovative approach uses light to drive chemical reactions, offering a sustainable pathway for synthesizing benzimidazoles from simple precursors like nitro compounds and ethanol (B145695). cnr.it

MethodologyDescriptionAdvantages over Conventional Methods
Microwave-Assisted SynthesisUtilizes microwave irradiation to heat reactions rapidly and efficiently. mdpi.comFaster reaction times, higher yields, reduced side products. mdpi.com
Use of Deep Eutectic Solvents (DES)Employs a mixture of hydrogen bond donors and acceptors as a recyclable, non-toxic solvent system.Environmentally benign, often biodegradable, simple to prepare and recycle.
Base Metal Catalysis (e.g., Cobalt)Uses inexpensive and abundant metals like cobalt to catalyze the coupling of precursors. acs.orgAvoids costly and toxic precious metal catalysts, high atom economy. acs.org
Solvent-Free GrindingReactants are ground together in the solid state, often with a catalytic support like silica (B1680970) gel. mdpi.comEliminates solvent waste, simplifies purification, low energy consumption. eprajournals.com
PhotocatalysisUses a semiconductor photocatalyst (e.g., TiO2) and light to drive the synthesis. cnr.itSustainable energy source, mild reaction conditions, potential for novel reaction pathways. cnr.it

Integration of Artificial Intelligence and Machine Learning in Optimizing Benzimidazole Derivatives for Specific Biological Outcomes

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, significantly reducing the time and cost associated with developing new medicines. ijirt.org These computational tools can be powerfully applied to accelerate the exploration and optimization of the this compound scaffold.

AI/ML models can analyze vast datasets to identify patterns and make predictions that are beyond human capability. premierscience.comnih.gov For the benzimidazole scaffold, this can be applied in several ways:

High-Throughput Virtual Screening (HTVS): ML algorithms can be trained on existing data for benzimidazole compounds to build predictive models. These models can then rapidly screen virtual libraries containing thousands of novel derivatives of this compound to identify candidates with the highest probability of being active against a specific target. frontiersin.org

De Novo Drug Design: Generative AI models can design entirely new molecules built around the benzimidazole core, optimized for specific properties like high target affinity and low predicted toxicity. nih.gov

ADMET Prediction: A major cause of drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET). ML models can predict these properties early in the design phase, allowing chemists to prioritize compounds with a higher likelihood of success in clinical trials. researchgate.net

Synthesis Planning: AI tools are also being developed to predict viable and efficient synthetic routes for novel compounds, further streamlining the research and development process. ijirt.org

By leveraging these in silico techniques, researchers can focus laboratory resources on synthesizing and testing only the most promising candidates, making the discovery process more efficient and cost-effective. jsr.org

AI/ML ApplicationDescriptionImpact on Drug Discovery Cycle
Virtual ScreeningUses ML models to predict the biological activity of virtual compounds against specific targets. frontiersin.orgRapidly identifies promising 'hit' compounds from large virtual libraries, reducing the need for extensive initial lab screening.
Quantitative Structure-Activity Relationship (QSAR)Develops mathematical models that correlate chemical structure with biological activity.Guides the rational design of more potent analogues by predicting how structural modifications will affect activity.
ADMET PredictionPredicts pharmacokinetic and toxicity profiles of new molecules using computational models. researchgate.netFilters out compounds with unfavorable properties early, reducing late-stage attrition and development costs.
De Novo DesignEmploys generative models to create novel molecular structures optimized for a desired target and property profile. nih.govExplores new chemical space and generates innovative lead compounds that might not be conceived through traditional methods.

Q & A

Q. What established synthetic routes are available for preparing 2-Benzoimidazol-1-yl-1-methoxy-ethanol, and what critical reaction conditions influence yield?

  • Methodological Answer : A common approach involves modifying benzimidazole-ethanol scaffolds. For example, 1-(1H-Benzoimidazol-2-yl)-ethanol (CAS: 19018-24-7) can be synthesized via condensation of benzene-1,2-diamine with lactic acid under acidic reflux, followed by neutralization . To introduce the methoxy group, post-synthetic modification using methylating agents (e.g., iodomethane) in the presence of a base (e.g., NaH) is recommended. Critical conditions include solvent polarity (THF or DMF), temperature control (0°C to room temperature), and stoichiometric ratios to minimize by-products like over-alkylated species .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : A singlet (~3.3 ppm) for the methoxy (-OCH₃) group and a multiplet (~4.5–5.0 ppm) for the ethanol-derived CH₂ group. Aromatic protons on the benzimidazole ring appear as doublets in the 7.0–8.5 ppm range .
  • ¹³C NMR : The methoxy carbon resonates at ~55 ppm, while the ethanol-derived carbons appear at 60–70 ppm. Benzimidazole carbons range from 110–150 ppm .
  • IR : Strong absorbance at ~1050 cm⁻¹ (C-O stretch of methoxy) and ~3200–3400 cm⁻¹ (O-H stretch if residual hydroxyl groups persist) .
  • X-ray Crystallography : SHELX software is widely used for structural validation, particularly to confirm regioselectivity of the methoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the methoxylation step under varying solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity effects on nucleophilicity. For example, polar aprotic solvents (e.g., DMF) enhance methoxy group incorporation but may promote side reactions. Systematic optimization should include:
  • Solvent Screening : Compare THF (moderate polarity), DMF (high polarity), and dichloromethane (low polarity) .
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediate phases where by-products form .
  • Workup Adjustments : Use saturated NaHCO₃ for extraction to remove acidic impurities, improving yield reproducibility .

Q. What strategies optimize regioselectivity when introducing the methoxy group onto the benzimidazole-ethanol scaffold to minimize by-product formation?

  • Methodological Answer : Regioselectivity challenges stem from competing alkylation at the benzimidazole N-atoms or hydroxyl group. Strategies include:
  • Protecting Groups : Temporarily protect the hydroxyl group with acetyl chloride before methoxylation, followed by deprotection .
  • Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to direct methylation to the oxygen rather than nitrogen sites .
  • Temperature Gradients : Perform reactions at –78°C (via dry ice/acetone baths) to slow competing pathways, as demonstrated in lithiation-based syntheses .

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